molecular formula C10H13N3O B13381091 N'-(4-methylphenyl)-2-oxopropanehydrazonamide

N'-(4-methylphenyl)-2-oxopropanehydrazonamide

Cat. No.: B13381091
M. Wt: 191.23 g/mol
InChI Key: JQHBKBYBUIDOOO-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)-2-oxopropanehydrazonamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen or organic substituents

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N'-(4-methylanilino)-2-oxopropanimidamide

InChI

InChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

JQHBKBYBUIDOOO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C(=O)C)\N

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)-2-oxopropanehydrazonamide typically involves the reaction of 4-methylphenylhydrazine with an appropriate ketone or aldehyde. One common method is the condensation reaction between 4-methylphenylhydrazine and acetone under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods

Industrial production of N’-(4-methylphenyl)-2-oxopropanehydrazonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)-2-oxopropanehydrazonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Various substituted hydrazones

Scientific Research Applications

N’-(4-methylphenyl)-2-oxopropanehydrazonamide has several scientific research applications:

    Biology: The compound exhibits biological activity and can be used in the development of antimicrobial and anticancer agents.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)-2-oxopropanehydrazonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

N’-(4-methylphenyl)-2-oxopropanehydrazonamide can be compared with other hydrazone derivatives, such as:

  • N’-(4-chlorophenyl)-2-oxopropanehydrazonamide
  • N’-(4-nitrophenyl)-2-oxopropanehydrazonamide
  • N’-(4-methoxyphenyl)-2-oxopropanehydrazonamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. N’-(4-methylphenyl)-2-oxopropanehydrazonamide is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets.

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